molecular formula C10H18O2 B7768076 gamma-Decalactone CAS No. 2825-92-5

gamma-Decalactone

Cat. No.: B7768076
CAS No.: 2825-92-5
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-UHFFFAOYSA-N
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Description

Gamma-Decalactone is a lactone and aroma compound with the chemical formula C₁₀H₁₈O₂. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Preparation Methods

Gamma-Decalactone can be synthesized through biotechnological methods, primarily using the yeast Yarrowia lipolytica. The production process involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Using these parameters, about 2.93 ± 0.33 g/L of this compound can be obtained .

Chemical Reactions Analysis

Gamma-Decalactone undergoes various chemical reactions, including oxidation and reduction. The biotechnological production of this compound involves the β-oxidation of ricinoleic acid. The compound can also undergo ω-oxidation, leading to the formation of ω-dicarboxylic acid after delactonisation . Common reagents used in these reactions include enzymes and microorganisms such as Yarrowia lipolytica.

Scientific Research Applications

Gamma-Decalactone has a wide range of scientific research applications. It is used in the food and beverage industry as a flavoring agent due to its peach-like aroma. In the cosmetics industry, it is used in the formulation of fragrances. The compound is also used in the pharmaceutical industry for its potential therapeutic properties. Additionally, this compound is used in the study of volatile organic compounds (VOCs) and their biosynthesis in fruits .

Mechanism of Action

The mechanism of action of gamma-Decalactone involves its biosynthesis through enzymatic pathways. The fatty acid desaturase FaFAD1 gene has been identified as a key player in the production of this compound in ripening fruits. This gene is specifically expressed in ripe fruits and its expression correlates with the presence of this compound. The production of this compound is naturally controlled by the expression of genes involved in the biosynthetic pathway of lactones .

Comparison with Similar Compounds

Gamma-Decalactone is similar to other lactones such as delta-Decalactone and gamma-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. this compound is unique due to its specific biosynthetic pathway and the genes involved in its production. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 4-Decanolide .

Properties

IUPAC Name

5-hexyloxolan-2-one
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InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYYFLINQYPWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022109
Record name gamma-Decanolactone
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Molecular Weight

170.25 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour
Record name 2(3H)-Furanone, 5-hexyldihydro-
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Record name gamma-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 116.00 °C. @ 0.50 mm Hg
Record name xi-5-Hexyldihydro-2(3H)-furanone
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.950-0.955
Record name gamma-Decalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00512 [mmHg]
Record name 2(3H)-Furanone, 5-hexyldihydro-
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CAS No.

706-14-9, 2825-92-5
Record name γ-Decalactone
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Record name Decan-4-olide
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Record name 4-Decanolide
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Record name .GAMMA.-DECALACTONE
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Synthesis routes and methods I

Procedure details

About 1.69 g. (0.015 mole) octene-1 and 8.1 g. (0.03 mole) manganic acetate were added to 73 ml. glacial acetic acid and the mixture sealed in a tube. No potassium acetate was used. The tube was placed in an oil bath maintained at 138° C., and after 4 hours the characteristic dark brown color due to manganic ion disappeared. The reaction was stopped and the reaction mixture worked up by extracting with ether and water. Gamma-n-hexyl-butyrolactone was obtained in a yield of 2.0 g., comprising 78% of theory.
Quantity
0.015 mol
Type
reactant
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Octene-1 in an amount of 2.2 g. and 23.6 g. of ceric ammonium nitrate, Ce(NH4)2 (NO3)6, were refluxed under nitrogen in 200 ml. glacial acetic acid containing 60 g. potassium acetate for less than 0.5 hour, there being obtained a 48% yield of gamma-n-hexyl-butyrolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To an autoclave (a volume of 1 L) was charged 349 g (3.0 mol) of n-heptanol and 0.06 g (0.27 mmol) of zinc bromide. The mixture was heated and stirred at 165° C. Into the mixture in this state was injected a mixed liquor of 57 g (0.66 mol) of methyl acrylate and 9.9 g (0.068 mol) of di-t-butylperoxide over 6 hours. The resulting mixture was stirred at the temperature for further 1 hour. Subsequently, unreacted n-heptanol was distilled off followed by vacuum distillation, yielding γ-decalactone. Gas chromatographic analysis showed that the yield of γ-decalactone was 69%. The resulting γ-decalactone was plastic-like in odor and acidulous, which indicated an inferior aroma.
Quantity
349 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Decalactone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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